Cycloalliin hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cycloalliin hydrochloride is a derivative of cycloalliin, an organosulfur compound found in garlic (Allium sativum). This compound is known for its various health benefits, including antioxidative, antithrombotic, and hypolipidemic properties . This compound is often used in research due to its stability and potential therapeutic applications.

作用機序

Target of Action

Cycloalliin hydrochloride is a sulfur-containing imino acid found in garlic and onion .

Mode of Action

It’s known that cycloalliin inhibits the activity of tyrosinase, an enzyme involved in melanin synthesis, in a dose-dependent manner . It also significantly reduces α-melanocyte-stimulating hormone-induced melanin levels and both protein and mRNA levels of tyrosinase .

Biochemical Pathways

Cycloalliin significantly inhibits the activity of adenylate cyclase, an enzyme involved in the cyclic adenosine monophosphate-signaling pathway during melanogenesis . Consequently, mRNA and protein expression of tyrosinase is reduced significantly . This suggests that cycloalliin may affect the biochemical pathways involved in melanogenesis.

Pharmacokinetics

One study suggests that the oral absorption of cycloalliin is rapid with a tmax about 05 h, and the absolute bioavailability is about 10% . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound has been shown to have several beneficial effects. It exhibits antioxidative, antithrombotic, hypolipidemic, hypoglycemic, antihypertensive, and anti-Alzheimer’s disease effects . Additionally, it has been shown to inhibit melanin biosynthesis in B16 mouse melanoma cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the levels of cycloalliin and polyphenols in garlic increased under alkaline conditions . Furthermore, the storage condition of this compound is recommended to be at 2-10 degrees Celsius , suggesting that temperature can influence its stability. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

生化学分析

Cellular Effects

It has been suggested that the compound may have potential anti-diabetic effects . It is thought to decrease blood glucose, hemoglobin A1c (HbA1c), leptin levels, and the oxidative stress-induced inflammatory response in diabetic animals and prediabetes .

Temporal Effects in Laboratory Settings

It has been observed that the amount of Cycloalliin in Kinkyou black garlic increases after processing .

準備方法

Synthetic Routes and Reaction Conditions: Cycloalliin can be extracted from garlic using principal component analysis (PCA). The optimal extraction conditions include a temperature range of 40-80°C, an extraction time of 0.5-12 hours, and a pH range of 4-12. The highest yield of cycloalliin is achieved at 80°C, with an incubation time of 12 hours, and at pH 10 .

Industrial Production Methods: Industrial production of cycloalliin hydrochloride involves the extraction of cycloalliin from garlic, followed by its conversion to the hydrochloride form. This process ensures the compound’s stability and enhances its solubility for various applications .

化学反応の分析

Types of Reactions: Cycloalliin hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Cycloalliin can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert cycloalliin back to its thiol form.

Substitution: Cycloalliin can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted organosulfur compounds.

科学的研究の応用

Cycloalliin hydrochloride has a wide range of scientific research applications, including:

類似化合物との比較

Cycloalliin hydrochloride is unique compared to other organosulfur compounds due to its stability and specific health benefits. Similar compounds include:

Alliin: Another organosulfur compound found in garlic, known for its antimicrobial properties.

Allicin: A compound derived from alliin, with potent antimicrobial and antioxidative effects.

Diallyl sulfide: Known for its potential to prevent colon cancer and its antioxidative properties.

This compound stands out due to its stability and broader range of health benefits, making it a valuable compound for various scientific and industrial applications.

生物活性

Cycloalliin hydrochloride is a sulfur-containing imino acid primarily derived from garlic and onion. This compound has garnered attention due to its diverse biological activities, including antioxidative, antidiabetic, antihypertensive, and anti-Alzheimer's effects. This article explores the biological activity of this compound, detailing its mechanisms, pharmacokinetics, and potential applications in medicine and industry.

Enzymatic Inhibition:

this compound inhibits the activity of tyrosinase, an enzyme critical in melanin synthesis, in a dose-dependent manner. This inhibition can influence pigmentation processes and has implications in cosmetic formulations aimed at skin lightening.

Biochemical Pathways:

The compound significantly inhibits adenylate cyclase activity, which is involved in cyclic adenosine monophosphate (cAMP) signaling during melanogenesis. This pathway is essential for various cellular processes, including cell proliferation and differentiation.

Pharmacokinetics

Cycloalliin demonstrates rapid oral absorption with a time to maximum concentration (tmax) of approximately 0.5 hours. The absolute bioavailability is around 10%, indicating that a small fraction of the administered dose reaches systemic circulation . After intravenous administration at 50 mg/kg, cycloalliin was rapidly eliminated from the bloodstream, with over 97% excreted in urine within 48 hours .

Antioxidative Effects

Cycloalliin exhibits significant antioxidative properties, helping to neutralize free radicals and reduce oxidative stress. This action is beneficial in preventing cellular damage associated with aging and various diseases.

Antidiabetic Properties

Research indicates that cycloalliin may have potential anti-diabetic effects. In studies involving extracts from Allium hookeri, cycloalliin was shown to decrease fasting blood glucose levels and improve glucose tolerance in diabetic models . It also influences serum levels of glycated hemoglobin (HbA1c), insulin, leptin, and adiponectin .

Cardiovascular Benefits

Cycloalliin has been associated with hypolipidemic effects, which can contribute to improved cardiovascular health by lowering cholesterol levels. Additionally, it exhibits antihypertensive effects by modulating vascular function .

Case Studies

-

Study on Allium hookeri Extracts:

- Objective: Investigate the effects of cycloalliin on glucose metabolism.

- Findings: The study reported significant reductions in blood glucose levels in diabetic mice treated with aqueous and ethanol extracts containing cycloalliin. The treatment also improved lipid profiles and reduced organ damage markers such as ALT and AST .

-

Pharmacokinetic Analysis:

- Objective: Assess the absorption and metabolism of cycloalliin.

- Findings: Cycloalliin was rapidly absorbed following oral administration but exhibited low bioavailability due to metabolic conversion by intestinal flora. The study highlighted the importance of understanding these pharmacokinetic properties to optimize therapeutic applications .

Comparative Analysis

| Compound | Biological Activity | Stability | Unique Features |

|---|---|---|---|

| Cycloalliin | Antioxidative, Antidiabetic | High | Inhibits tyrosinase; affects cAMP signaling |

| Alliin | Antimicrobial | Moderate | Precursor to allicin |

| Allicin | Antioxidative, Antimicrobial | Low | Potent antimicrobial properties |

| Diallyl sulfide | Antioxidative, Cancer prevention | Moderate | Potential colon cancer prevention |

特性

IUPAC Name |

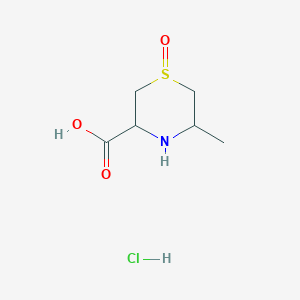

5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S.ClH/c1-4-2-11(10)3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNAIFGSWCJGOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)CC(N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。